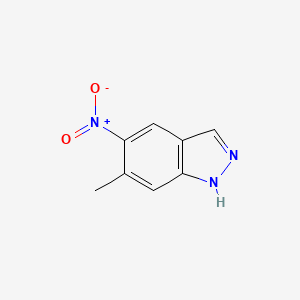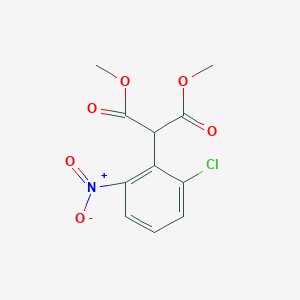
Methyl 3-(4-ethylphenyl)prop-2-enoate
Overview
Description
Methyl 3-(4-ethylphenyl)prop-2-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in the synthesis of heterocyclic systems. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules and their reactivity, which can be extrapolated to understand the potential chemistry of this compound.
Synthesis Analysis
The synthesis of related compounds, such as those described in the first paper, involves multi-step reactions starting from acetoacetic esters. These processes typically include the formation of intermediates that are further reacted to produce the desired heterocyclic systems . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied to this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These methods provide information about the functional groups present, the geometry of the molecule, and the configuration of double bonds, which is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of compounds within this class is often explored through their participation in the formation of heterocyclic structures. For instance, the first paper discusses the use of related compounds in the preparation of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones . These reactions are typically facilitated by the presence of electron-withdrawing groups and the ability of the molecule to undergo nucleophilic addition or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like this compound can be inferred from the properties of structurally similar compounds. For example, the third paper describes the oxidative dimerization of a related compound, which suggests that this compound may also undergo similar oxidation reactions under appropriate conditions . Additionally, the crystalline structure and bond distances reported in the fourth paper for a related molecule provide insights into the potential solid-state properties of this compound .
Scientific Research Applications
Interaction and Bonding Studies
- N⋯π and O⋯π Interactions : A study by Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, utilizing N⋯π interaction and hydrogen bonds to form a zigzag double-ribbon. This compound is closely related to methyl 3-(4-ethylphenyl)prop-2-enoate, providing insights into nonhydrogen bonding interactions like N⋯π and O⋯π types, crucial for understanding the structural properties of these compounds (Zhang, Wu, & Zhang, 2011).
Spectroscopic Analysis
- Surface Enhanced Raman Spectra (SERS) : A study conducted by Sajan et al. (2008) investigated the surface geometry of methyl 3-(4-methoxy phenyl)prop-2-enoate using SERS spectra adsorbed on silver colloid surfaces. The findings suggest that this compound, similar to this compound, may have a unique adsorption orientation and could be significant for understanding the molecular orientation in similar compounds (Sajan, Joe, Jayakumar, & Zaleski, 2008).
Crystal Structure and Vibrational Spectral Studies
- Crystal Structure and Vibrational Analysis : Research on methyl 3-(4-methoxyphenyl)prop-2-enoate by Sajan et al. (2005) involved studying its crystal structure and vibrational spectral analysis, providing important data on non-linear optical (NLO) efficiency and charge-transfer interaction. These characteristics are pertinent for compounds like this compound in the context of materials science and NLO applications (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).
Synthesis and Potential Biological Applications
- Synthesis and Antimicrobial Activity : A study by Murugavel et al. (2016) on a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate, revealed its synthesis, structural, and vibrational properties. This research is crucial for understanding the synthesis and potential biological applications, including antimicrobial activity, of compounds like this compound (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-(4-ethylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWPRYONMOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363267 | |
| Record name | methyl 3-(4-ethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114498-64-5 | |
| Record name | methyl 3-(4-ethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)



![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)



![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)